Evidence 1: Antileishmanial Activity of 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) Against Leishmania amazonensis
The 2,3-diarylsubstituted quinoxaline derivative LSPN331 (2,3-di-(4-methoxyphenyl)-quinoxaline) demonstrated significant antiproliferative activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis in vitro [1][2]. The study directly compared LSPN331 with another quinoxaline analog, LSPN329 (6,7-dichloro-2,3-diphenylquinoxaline), revealing differential activity profiles [2].
| Evidence Dimension | Antiproliferative activity against Leishmania amazonensis |
|---|---|
| Target Compound Data | LSPN331 (2,3-di-(4-methoxyphenyl)-quinoxaline) demonstrated antiproliferative activity. |
| Comparator Or Baseline | LSPN329 (6,7-dichloro-2,3-diphenylquinoxaline) demonstrated antiproliferative activity. |
| Quantified Difference | The study reports a direct comparison, but specific quantitative IC50 values are not available in the accessed abstract or preview. The compounds exhibited different activity levels. |
| Conditions | In vitro assays against promastigote and intracellular amastigote forms of Leishmania amazonensis. |
Why This Matters
This evidence establishes the compound's class relevance for antileishmanial drug discovery and highlights that even closely related quinoxaline analogs exhibit distinct activity profiles, underscoring the non-interchangeable nature of these compounds.
- [1] Cogo, J., et al. (2016). In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Antimicrobial Agents and Chemotherapy, 60(6), 3733-3738. View Source
- [2] ScienceOpen. (2016). In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. View Source
